molecular formula C13H6F3NO B13132819 Fluoren-9-one, 2-amino-1,4,7-trifluoro- CAS No. 17698-84-9

Fluoren-9-one, 2-amino-1,4,7-trifluoro-

Cat. No.: B13132819
CAS No.: 17698-84-9
M. Wt: 249.19 g/mol
InChI Key: LNDJWVDZIRHOLO-UHFFFAOYSA-N
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Description

Fluoren-9-one, 2-amino-1,4,7-trifluoro- is a chemical compound with the molecular formula C13H6F3NO. It is a derivative of fluorenone, characterized by the presence of amino and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluoren-9-one, 2-amino-1,4,7-trifluoro- typically involves the introduction of amino and trifluoromethyl groups to the fluorenone core. One common method involves the reaction of fluorenone with trifluoromethylamine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of Fluoren-9-one, 2-amino-1,4,7-trifluoro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Fluoren-9-one, 2-amino-1,4,7-trifluoro- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with different functional groups, while substitution reactions can produce a wide range of substituted fluorenone compounds .

Scientific Research Applications

Fluoren-9-one, 2-amino-1,4,7-trifluoro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Fluoren-9-one, 2-amino-1,4,7-trifluoro- involves its interaction with molecular targets and pathways. The amino and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to specific biological or chemical effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluoren-9-one, 2-amino-1,4,7-trifluoro- is unique due to the presence of both amino and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

17698-84-9

Molecular Formula

C13H6F3NO

Molecular Weight

249.19 g/mol

IUPAC Name

2-amino-1,4,7-trifluorofluoren-9-one

InChI

InChI=1S/C13H6F3NO/c14-5-1-2-6-7(3-5)13(18)11-10(6)8(15)4-9(17)12(11)16/h1-4H,17H2

InChI Key

LNDJWVDZIRHOLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C3=C(C(=CC(=C23)F)N)F

Origin of Product

United States

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